molecular formula C13H8F3NO B11860959 1-(Trifluoromethoxy)naphthalene-7-acetonitrile

1-(Trifluoromethoxy)naphthalene-7-acetonitrile

Cat. No.: B11860959
M. Wt: 251.20 g/mol
InChI Key: FLUZAPHYJCBIQC-UHFFFAOYSA-N
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Description

1-(Trifluoromethoxy)naphthalene-7-acetonitrile is a chemical compound with the molecular formula C13H8F3NO It is characterized by the presence of a trifluoromethoxy group attached to a naphthalene ring, with an acetonitrile group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethoxy)naphthalene-7-acetonitrile typically involves the introduction of the trifluoromethoxy group onto the naphthalene ring, followed by the addition of the acetonitrile group. One common method involves the reaction of naphthalene derivatives with trifluoromethoxy reagents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the desired transformations .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethoxy)naphthalene-7-acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents such as halogens. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce amines .

Scientific Research Applications

1-(Trifluoromethoxy)naphthalene-7-acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Trifluoromethoxy)naphthalene-7-acetonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to biological targets, while the acetonitrile group can participate in various chemical reactions. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

  • 1-(Trifluoromethoxy)naphthalene-2-acetonitrile
  • 1-(Trifluoromethoxy)naphthalene-7-acetic acid
  • 1-(Trifluoromethoxy)naphthalene-8-acetonitrile

Comparison: Compared to similar compounds, 1-(Trifluoromethoxy)naphthalene-7-acetonitrile is unique due to its specific substitution pattern on the naphthalene ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

1-(Trifluoromethoxy)naphthalene-7-acetonitrile is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethoxy group, which enhances its lipophilicity and potentially improves its permeability across biological membranes. The naphthalene moiety is known for its presence in various biologically active natural products, contributing to anti-inflammatory, antibacterial, and anticancer properties .

The mechanism of action for this compound involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound's ability to cross cell membranes, allowing it to interact with intracellular targets. The nitrile group may participate in biochemical reactions, leading to the formation of active metabolites that exert biological effects .

Anticancer Activity

Recent studies have shown that naphthalene derivatives exhibit significant anticancer properties. For example, compounds similar to this compound have been evaluated for their antiproliferative effects on various cancer cell lines. In vitro studies indicate that these compounds can induce apoptosis and cell cycle arrest in cancer cells .

Table 1: Anticancer Activity of Naphthalene Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundMDA-MB-231TBDInduces apoptosis
Naphthalene-substituted triazole4T1 breast cancer20Cell cycle arrest
Other Naphthalene DerivativesVariousVariesTopoisomerase inhibition

Antimicrobial and Antiparasitic Activities

The potential antimicrobial properties of this compound have also been explored. Compounds with similar structures have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Table 2: Antimicrobial Activity

Compound NameBacterial StrainMIC (µg/mL)Comparison Drug
This compoundStaphylococcus aureusTBDCefazolin (4.2)
Naphthalene derivativesE. coliTBDCefotaxime (8.9)

Case Studies

Case Study 1: Anticancer Screening

In a study evaluating the anticancer potential of naphthalene derivatives, researchers synthesized a series of compounds and tested their activity against breast cancer cell lines. The results indicated that specific substitutions on the naphthalene ring significantly influenced cytotoxicity levels .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of naphthalene derivatives against resistant bacterial strains. The findings highlighted that certain derivatives exhibited superior activity compared to conventional antibiotics, suggesting a promising avenue for developing new antimicrobial agents .

Properties

Molecular Formula

C13H8F3NO

Molecular Weight

251.20 g/mol

IUPAC Name

2-[8-(trifluoromethoxy)naphthalen-2-yl]acetonitrile

InChI

InChI=1S/C13H8F3NO/c14-13(15,16)18-12-3-1-2-10-5-4-9(6-7-17)8-11(10)12/h1-5,8H,6H2

InChI Key

FLUZAPHYJCBIQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)CC#N)C(=C1)OC(F)(F)F

Origin of Product

United States

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